molecular formula C13H12F3N3O B2366137 N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 672950-84-4

N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No.: B2366137
CAS No.: 672950-84-4
M. Wt: 283.254
InChI Key: CTMWAUZTDCEIGY-UHFFFAOYSA-N
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Description

“N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide” is a chemical compound with the molecular formula C13H12F3N3O . It is offered by several chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been involved in various organic synthesis reactions .

Scientific Research Applications

Antibacterial and Antifungal Activities

N-allyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide and its derivatives have been studied for their potential antibacterial and antifungal activities. For instance, some benzimidazole derivatives showed promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020). Additionally, other benzimidazole-based compounds have demonstrated antibacterial activity against a range of bacterial strains and antifungal activity against organisms like Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

Anticancer Properties

Several benzimidazole derivatives, including structures similar to this compound, have been synthesized and tested for their potential antitumor activities. Compounds with the benzimidazole moiety have shown considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antiviral Activity

Benzimidazole derivatives have been explored for their antiviral properties. Some compounds, including those related to the benzimidazole structure, have shown activity against viruses like the hepatitis C virus (HCV), offering insights into the potential of these compounds in antiviral therapy (Youssif et al., 2016).

Anti-inflammatory Properties

Compounds featuring the benzimidazole ring, akin to this compound, have been tested for their anti-inflammatory activities. Some of these compounds have shown promising results in models like rat-paw-oedema, suggesting potential therapeutic applications in treating inflammation (Bhor & Sable, 2022).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition properties. These compounds have shown efficacy in protecting materials like carbon steel from corrosion, which has significant implications in industrial applications (Rouifi et al., 2020).

Synthesis and Characterization

Benzimidazole derivatives, closely related to the compound , have been synthesized using various methods, including green chemistry and microwave-assisted approaches. These studies contribute to the understanding of the chemical properties and potential industrial applications of these compounds (Dubey & Bhardwaj, 2022).

Properties

IUPAC Name

N-prop-2-enyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c1-2-7-17-11(20)8-19-10-6-4-3-5-9(10)18-12(19)13(14,15)16/h2-6H,1,7-8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMWAUZTDCEIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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